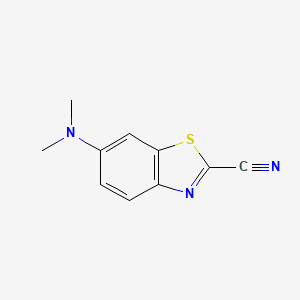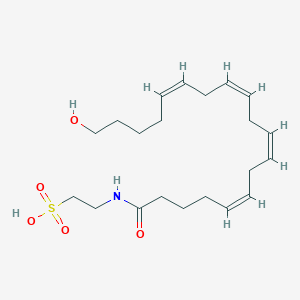
3-(4-Fluoro-1-naphthyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-1-naphthyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and the use of metalated azetidines for functionalization . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-naphthyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluoro-1-naphthyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic properties, including as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-1-naphthyl)azetidine involves its interaction with molecular targets through its azetidine ring and fluoro-naphthyl group. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical pathways . The fluoro group enhances the compound’s binding affinity to specific molecular targets, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness
3-(4-Fluoro-1-naphthyl)azetidine is unique due to the presence of the fluoro-naphthyl group, which imparts distinct chemical and biological properties. Compared to azetidine and aziridine, it offers a balance of stability and reactivity, making it suitable for various applications .
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C13H12FN/c14-13-6-5-10(9-7-15-8-9)11-3-1-2-4-12(11)13/h1-6,9,15H,7-8H2 |
InChI Key |
OJTVYCMCRAUSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C3=CC=CC=C23)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)



